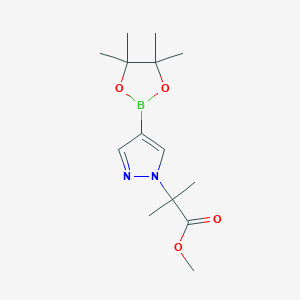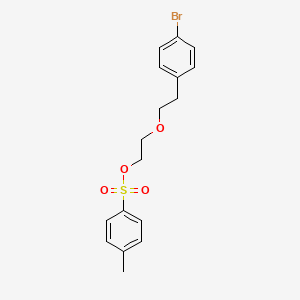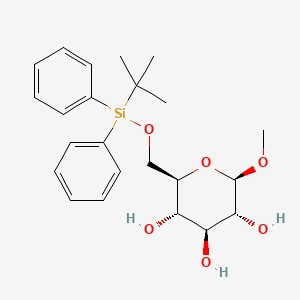
methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is a chemical compound used primarily as a building block in the synthesis of oligosaccharides. It is characterized by its tert-butyldiphenylsilyl (TBDPS) protecting group, which is commonly used in carbohydrate chemistry to protect hydroxyl groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl group at the 6-position of methyl beta-D-glucopyranoside with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) reagent. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The TBDPS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The compound is generally stable under reducing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like Jones reagent.
Reduction: Mild reducing agents like sodium borohydride.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is methyl beta-D-glucopyranoside, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the synthesis of glycosylated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside primarily involves its role as a protecting group in synthetic chemistry. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The deprotection step, typically using fluoride ions, restores the free hydroxyl group for further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl 6-O-tert-butyldimethylsilyl-1-thio-beta-D-glucoside
- Per(6-O-tert-butyldimethylsilyl)-alpha-, beta-, and gamma-cyclodextrin
Uniqueness
Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is unique due to its specific protecting group, which offers stability under a wide range of reaction conditions. This makes it particularly useful in the synthesis of complex carbohydrates where selective protection and deprotection are crucial .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6Si/c1-23(2,3)30(16-11-7-5-8-12-16,17-13-9-6-10-14-17)28-15-18-19(24)20(25)21(26)22(27-4)29-18/h5-14,18-22,24-26H,15H2,1-4H3/t18-,19-,20+,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVUJBHWFXBMB-QMCAAQAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
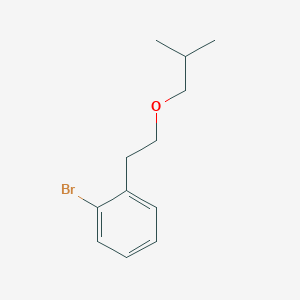
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-piperidin-1-yl-ethanone](/img/structure/B8131157.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide](/img/structure/B8131162.png)
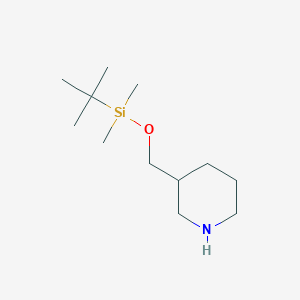
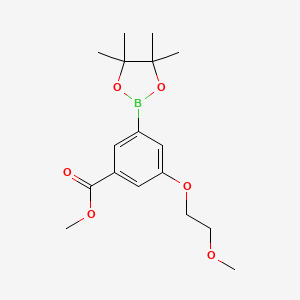
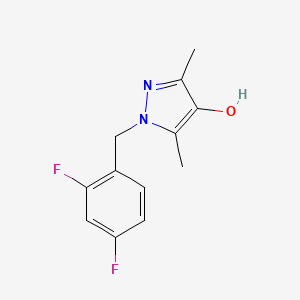
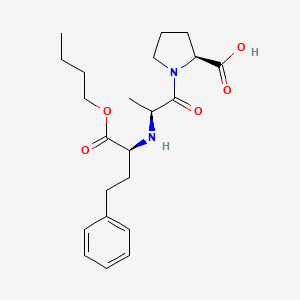
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide](/img/structure/B8131203.png)

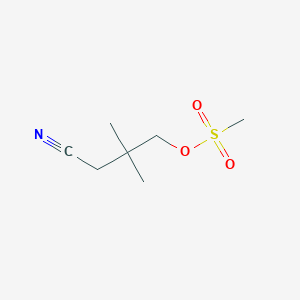
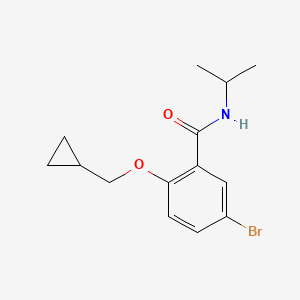
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B8131221.png)
